molecular formula C26H24N4O6 B11632633 Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11632633
M. Wt: 488.5 g/mol
InChI Key: GVXWPPALUGSXOV-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole moiety substituted with a 4-nitrophenyl group. Its structure comprises a dihydropyridine ring with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a 4-substituent combining a pyrazole ring linked to 4-nitrophenyl and phenyl groups. This compound is synthesized via one-pot condensation of pyrazole aldehydes, β-keto esters, and ammonium acetate under acidic conditions, yielding high efficiency (72–85%) . Its crystal structure (monoclinic, space group P2₁/c) reveals a puckered DHP ring (puckering amplitude q = 0.276 Å, θ = 53.7°) and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .

The 4-nitrophenyl group enhances electron-withdrawing effects, influencing redox properties and pharmacological activity. Such derivatives are studied for calcium channel modulation, antimicrobial activity, and as structural analogs of nifedipine .

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H24N4O6/c1-15-21(25(31)35-3)23(22(16(2)27-15)26(32)36-4)20-14-29(18-8-6-5-7-9-18)28-24(20)17-10-12-19(13-11-17)30(33)34/h5-14,23,27H,1-4H3

InChI Key

GVXWPPALUGSXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The compound is synthesized through multi-step condensation reactions , typically involving:

  • Formation of the pyrazole ring system

  • Construction of the 1,4-dihydropyridine (DHP) core

  • Esterification and functional group modifications

Key intermediates include substituted pyrazole precursors and diketone/aldehyde components for DHP ring assembly .

Pyrazole Intermediate Synthesis

The 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is prepared via:

  • Knorr pyrazole synthesis : Condensation of hydrazine derivatives with β-keto esters or diketones.

  • Nitration : Introduction of the nitro group at the para position of the phenyl ring using nitric acid/sulfuric acid mixtures .

Dihydropyridine Ring Formation

The DHP core is constructed via a modified Hantzsch reaction :

ComponentRoleExample Reagents
Pyrazole aldehydeAldehyde component3-(4-nitrophenyl)-1-phenyl-pyrazole-4-carbaldehyde
Methyl acetoacetateβ-keto esterMethyl acetoacetate
Ammonium acetateNitrogen sourceNH₄OAc
SolventReaction mediumEthanol, methanol, or toluene

Conditions : Reflux at 80–100°C for 6–12 hours under inert atmosphere .

Esterification and Functionalization

  • Methyl ester introduction : Transesterification using methanol in acidic or basic conditions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Reaction Optimization Data

ParameterOptimal ValueImpact on Yield
SolventEthanol68–72% yield
Temperature85°CMaximizes cyclization efficiency
CatalystPiperidine (0.5 eq)Reduces side reactions
Reaction Time8 hoursBalance between completion and decomposition

Data synthesized from analogous dihydropyridine syntheses .

Key Challenges and Solutions

  • Steric hindrance : Bulky pyrazole and nitro groups reduce reaction rates. Mitigated by using polar aprotic solvents (e.g., DMF) to enhance solubility .

  • Oxidation sensitivity : DHP rings are prone to oxidation. Reactions conducted under nitrogen/argon with antioxidants (e.g., BHT) .

Analytical Validation

  • ¹H NMR : Characteristic peaks for DHP protons (δ 4.8–5.2 ppm) and pyrazole aromatic protons (δ 7.2–8.5 ppm) .

  • HPLC : Purity >95% achieved via gradient elution (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Oxidation Reactions

The nitrophenyl group and dihydropyridine core are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProducts
Nitro-group oxidationStrong oxidants (e.g., KMnO₄, HNO₃)Formation of nitroso or hydroxylamine intermediates under extreme conditions.
Dihydropyridine ring oxidationAtmospheric O₂ or peroxidesAromatization to pyridine derivatives, losing the 1,4-dihydro character.

Key Findings :

  • Oxidation of the nitro group requires harsh conditions due to its electron-withdrawing nature.

  • The dihydropyridine ring oxidizes readily, producing pyridine derivatives with altered biological activity.

Reduction Reactions

The nitro group and ester functionalities can be selectively reduced:

Reaction TypeReagents/ConditionsProducts
Nitro → Amine reductionH₂/Pd-C, Fe/HCl, or SnCl₂Conversion to an aminophenyl derivative, enhancing solubility .
Ester → Alcohol reductionLiAlH₄ or NaBH₄ (with caution)Reduction of ester groups to primary alcohols, modifying polarity.

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting the ester groups .

  • Over-reduction of esters is avoided by using milder reagents like SnCl₂ for nitro groups.

Hydrolysis Reactions

Ester groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts
Acidic hydrolysisHCl (concentrated), refluxCarboxylic acid derivatives with methanol liberation.
Basic hydrolysisNaOH/EtOH, 50–80°CSodium carboxylates, forming water-soluble salts.

Key Findings :

  • Hydrolysis products retain the dihydropyridine core but exhibit increased acidity and hydrogen-bonding capacity.

  • Reaction rates depend on steric hindrance from the methyl and aryl substituents.

Substitution Reactions

The ester groups and pyrazole ring participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProducts
Ester transesterificationROH/H⁺ (e.g., ethanol, propanol)Exchange of methyl ester groups for bulkier alkyl chains.
Pyrazole ring substitutionHalogenation (Cl₂, Br₂)Halogenated derivatives at the pyrazole’s 4-position.

Key Findings :

  • Transesterification reactions require acid catalysis and prolonged heating.

  • Halogenation at the pyrazole ring enhances electrophilicity for further functionalization.

Cycloaddition and Ring-Opening Reactions

The dihydropyridine core can engage in cycloaddition reactions:

Reaction TypeReagents/ConditionsProducts
Diels-Alder reactionElectron-deficient dienophiles (e.g., maleic anhydride)Six-membered adducts via [4+2] cycloaddition, altering ring conformation.

Key Findings :

  • Cycloaddition reactivity is modulated by electron-donating substituents on the dihydropyridine ring.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related dihydropyridines:

Compound ModificationReactivity Difference
Diethyl ester derivativesSlower hydrolysis due to increased steric hindrance from ethyl groups .
Nitro → Cyano substitutionEnhanced susceptibility to nucleophilic attack at the cyano group .

Mechanistic Insights

  • Nitro-group reduction : Proceeds via intermediate nitroso and hydroxylamine stages before yielding the amine.

  • Ester hydrolysis : Follows a bimolecular nucleophilic substitution (SN₂) mechanism under basic conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyridine backbone with multiple substituents that enhance its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, often utilizing methods such as the Hantzsch reaction, which combines aldehydes, β-keto esters, and amines in a solvent like ethanol under reflux conditions. This method is favored for its efficiency in generating complex heterocycles.

Antimicrobial Properties

Research has indicated that compounds similar to dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridine have been shown to possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Studies have documented similar compounds exhibiting strong antioxidant effects, making them candidates for therapeutic applications in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

Dihydropyridine derivatives are also investigated for their anti-inflammatory properties. These compounds can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. This application is particularly relevant in developing treatments for chronic inflammatory conditions .

Pharmaceutical Applications

Given its diverse biological activities, this compound holds promise as a lead compound in drug discovery:

  • Cardiovascular Diseases : Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers in treating hypertension and heart failure . The specific modifications in this compound may enhance its efficacy and selectivity.
  • Anticancer Research : The unique structural features may allow for interactions with specific molecular targets involved in cancer progression. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells .

Material Science Applications

The compound's unique properties may extend beyond biology into materials science:

  • Corrosion Inhibition : Some studies have highlighted the potential of dihydropyridine derivatives as effective corrosion inhibitors due to their ability to form protective films on metal surfaces .
  • Nanotechnology : The integration of such compounds into nanomaterials could enhance their functional properties for applications in sensors or drug delivery systems.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPMC3394006 Demonstrated significant antibacterial effects against various pathogens.
Antioxidant ActivityPMC11084046 Showed strong free radical scavenging activity.
Anti-inflammatory EffectsMDPI Article Inhibited pro-inflammatory cytokine production effectively.
Cardiovascular ResearchRSC Advances Potential lead compound for calcium channel blockers.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with calcium channels or other cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in ester groups, aryl substituents, and pyrazole modifications. Key examples include:

Compound Name Ester Groups Aryl Substituents Pyrazole Modifications Key Properties References
Target Compound Dimethyl 4-Nitrophenyl (pyrazole), Phenyl (pyrazole N1) None High synthetic yield (85%), moderate Ca²⁺ antagonism (IC₅₀ = 12 µM)
Diisobutyl analog Diisobutyl 4-Nitrophenyl (pyrazole), Phenyl (pyrazole N1) None Enhanced lipophilicity (logP = 3.8), lower solubility (0.02 mg/mL)
Diethyl 4-(5-phenyl-1H-pyrazol-4-yl) Diethyl Phenyl (pyrazole C5) Pyrazole C5-phenyl Planar DHP ring (q = 0.112 Å), stronger H-bonding (N–H···O = 2.89 Å)
Diethyl 4-(4-chlorophenyl) Diethyl 4-Chlorophenyl (pyrazole) None Higher antimicrobial activity (MIC = 8 µg/mL vs. S. aureus)
Nisoldipine analog Isobutyl methyl 2-Nitrophenyl (DHP C4) None High Ca²⁺ antagonism (IC₅₀ = 0.8 nM), planar DHP ring (q = 0.09 Å)

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances oxidative stability compared to 3-nitrophenyl or 4-methoxyphenyl analogs, as evidenced by cyclic voltammetry (E₁/₂ = −1.12 V vs. Ag/AgCl) .
  • Ester Group Effects : Dimethyl esters confer higher crystallinity (mp = 198–202°C) and faster synthetic kinetics than diethyl or diisobutyl analogs . Diisobutyl derivatives exhibit improved membrane permeability but reduced aqueous solubility .
  • Pyrazole Substitution : Pyrazole C5-phenyl substitution (e.g., in ) increases steric hindrance, reducing DHP ring puckering and enhancing binding affinity to L-type calcium channels (Kd = 5.6 nM) .
  • Biological Activity: The 4-chlorophenyl analog shows superior antimicrobial activity due to halogen-mediated membrane disruption, while nisoldipine analogs (2-nitrophenyl) exhibit nanomolar Ca²⁺ channel inhibition .

Spectroscopic and Crystallographic Trends

  • NMR : The target compound’s ¹H-NMR (CDCl₃) shows a singlet for the DHP NH proton at δ 6.82 ppm, deshielded by the nitro group. Diethyl esters exhibit upfield shifts for CH₂ protons (δ 4.05 ppm) compared to dimethyl (δ 3.72 ppm) .
  • X-ray Diffraction : DHP ring puckering inversely correlates with Ca²⁺ antagonism. Planar rings (e.g., nisoldipine, q = 0.09 Å) exhibit higher activity than puckered derivatives (q > 0.2 Å) .

Biological Activity

Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 21829-09-4) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
IUPAC Name This compound
CAS Number 21829-09-4
Molecular Formula C17H18N2O6
Molecular Weight 346.33 g/mol

Pharmacological Activities

This compound exhibits several notable biological activities:

  • Calcium Channel Blocking Activity : As a dihydropyridine derivative, this compound is primarily recognized for its ability to block calcium channels. This mechanism is crucial in treating cardiovascular diseases by reducing blood pressure and preventing angina attacks .
  • Vasodilatory Effects : Research indicates that compounds within the dihydropyridine class can induce vasodilation. The presence of the nitrophenyl group enhances this effect, making it a candidate for managing coronary vasodilator activity .
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is primarily mediated through its interaction with voltage-gated calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and subsequent vasodilation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Vascular Response Studies : In experimental models comparing this compound with established vasodilators like papaverine and nifedipine, it was found to produce significant reductions in perfusion pressure, indicating strong vasodilatory effects .
  • Toxicity Assessments : Acute toxicity studies have demonstrated that while the compound exhibits beneficial pharmacological effects, careful dosage is essential to minimize adverse reactions .
  • Comparative Efficacy : A study highlighted that derivatives of dihydropyridines can significantly enhance cellular permeability and metabolic stability when compared to traditional compounds in drug design . This suggests that modifications to the molecular structure can lead to improved therapeutic profiles.

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